

Spectroscopic and Synthetic Profile of 5-methylthiophen-2-isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Isocyanato-5-methylthiophene

Cat. No.: B033100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic pathway for 5-methylthiophen-2-isocyanate. The information is intended to support research and development activities where this compound is of interest. Due to the limited availability of direct experimental spectra in public databases, this guide combines available mass spectrometry data with predicted infrared and nuclear magnetic resonance spectroscopic data based on analogous compounds and established principles.

Molecular Structure and Properties

5-methylthiophen-2-isocyanate is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and an isocyanate functional group.

Property	Value
Molecular Formula	C ₆ H ₅ NOS
Molecular Weight	139.18 g/mol [1]
CAS Number	76536-99-7[1]
Canonical SMILES	CC1=CC=C(S1)N=C=O

Spectroscopic Data

Mass Spectrometry

The gas chromatography-mass spectrometry (GC-MS) data for 5-methylthiophen-2-isocyanate is available and provides key information for its identification.

Mass Spectrometry Data	
Instrument	VG7070E
Major Peaks (m/z)	139 (M+), 111, 84, 58
Source	ARK-2002-12-3a

Infrared (IR) Spectroscopy (Predicted)

A direct experimental IR spectrum for 5-methylthiophen-2-isocyanate is not readily available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. The most prominent feature is the strong, sharp absorption from the asymmetric stretching of the isocyanate (-N=C=O) group.

Predicted IR Absorption Bands	
Functional Group	Predicted Wavenumber (cm^{-1})
N=C=O asymmetric stretch	2280–2240 (very strong, sharp)
C–H stretch (aromatic)	3100–3000
C–H stretch (aliphatic, CH_3)	2975–2850
C=C stretch (thiophene ring)	1600–1450
C–S stretch	800–600

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental NMR spectra for 5-methylthiophen-2-isocyanate are not widely published. The following chemical shifts are predicted based on the analysis of similar thiophene derivatives and the known electronic effects of the isocyanate and methyl groups.

¹H NMR (Predicted)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Thiophene H (position 3)	6.8–7.0	Doublet	~3.5–4.0
Thiophene H (position 4)	6.6–6.8	Doublet	~3.5–4.0
Methyl H (–CH ₃)	2.4–2.6	Singlet	-

¹³C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ, ppm)
Isocyanate (–N=C=O)	120–130
Thiophene C2 (attached to NCO)	135–145
Thiophene C5 (attached to CH ₃)	140–150
Thiophene C3	125–130
Thiophene C4	120–125
Methyl (–CH ₃)	14–16

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-methylthiophen-2-isocyanate.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared in a liquid cell.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded. The sample spectrum is then acquired, typically over a range of 4000–400 cm^{-1} . The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5–10 mg of the compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition:
 - ^1H NMR: Standard proton spectra are acquired.
 - ^{13}C NMR: Proton-decoupled carbon spectra are acquired. A larger number of scans may be necessary due to the low natural abundance of ^{13}C .

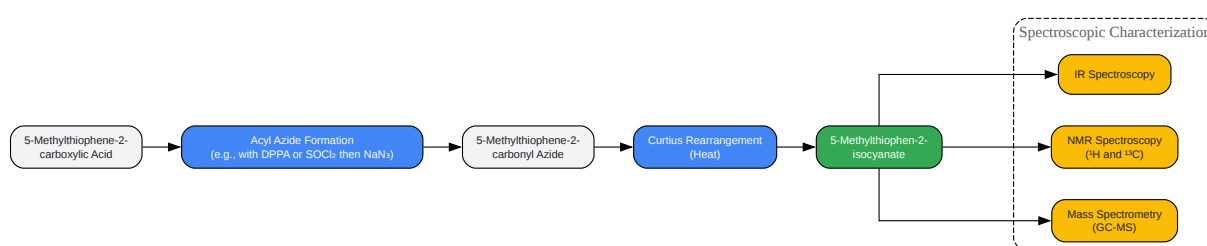
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the mass-to-charge ratio of the resulting fragments is analyzed.

Synthesis and Characterization Workflow

The synthesis of 5-methylthiophen-2-isocyanate is commonly achieved via the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide. This process involves the thermal

decomposition of the acyl azide to the isocyanate with the evolution of nitrogen gas.



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Caption: Synthetic and characterization workflow for 5-methylthiophen-2-isocyanate.

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References

- 1. scbt.com [scbt.com]
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